![molecular formula C17H19N3O2S B5727678 1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)
1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone
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Overview
Description
1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone involves the inhibition of certain enzymes, as mentioned earlier. This inhibition leads to a disruption in various cellular processes, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone are still being studied. However, it has been shown to have an impact on the activity of certain enzymes and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone in lab experiments is its potential as an anticancer agent. However, one limitation is the lack of information regarding its potential side effects and toxicity.
Future Directions
There are several future directions for the study of 1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone. One possible direction is the investigation of its potential use in combination with other anticancer agents. Additionally, further research is needed to determine its potential side effects and toxicity, as well as its potential applications in other scientific fields.
In conclusion, 1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Synthesis Methods
The synthesis of 1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone involves the reaction of 4-(methylthio)-2-nitroaniline with ethyl acetoacetate in the presence of sodium ethoxide and acetic acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
Scientific Research Applications
1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone has been studied for its potential applications in various scientific fields. In biochemistry, it has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinase. In pharmacology, it has been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
1-(4-methylsulfanyl-6-morpholin-4-yl-2-phenylpyrimidin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(21)14-16(20-8-10-22-11-9-20)18-15(19-17(14)23-2)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRVOBGPGKVPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(N=C1SC)C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810449 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methylsulfanyl-6-morpholin-4-yl-2-phenylpyrimidin-5-yl)ethanone |
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